4-(4-(Trifluoromethyl)Phenyl)Pyridine
Overview
Description
4-(4-(Trifluoromethyl)Phenyl)Pyridine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Trifluoromethylation of 4-Iodobenzene: One common method involves the trifluoromethylation of 4-iodobenzene.
Dehydrohalogenation: Another method involves the dehydrohalogenation of trifluoromethylated benzene derivatives with pyridine under specific conditions.
Industrial Production Methods: Industrial production often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent exchange, heating, and distillation to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: 4-(4-(Trifluoromethyl)Phenyl)Pyridine is used as a building block in the synthesis of various complex organic molecules.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how these groups influence molecular interactions and biological pathways .
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials. Its incorporation into pesticides and other agricultural products enhances their efficacy and stability .
Mechanism of Action
The mechanism by which 4-(4-(Trifluoromethyl)Phenyl)Pyridine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it enables the compound to reach and interact with intracellular targets .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine: This compound shares the trifluoromethyl group but lacks the phenyl ring, resulting in different chemical properties.
4-(Trifluoromethyl)benzene: Similar in structure but without the pyridine ring, leading to variations in reactivity and applications.
Uniqueness: 4-(4-(Trifluoromethyl)Phenyl)Pyridine is unique due to the combination of the trifluoromethyl group, phenyl ring, and pyridine ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLRYMRLOBCRPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346681 | |
Record name | 4-(4-Trifluoromethylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220000-88-4 | |
Record name | 4-(4-Trifluoromethylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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